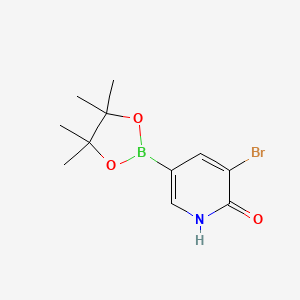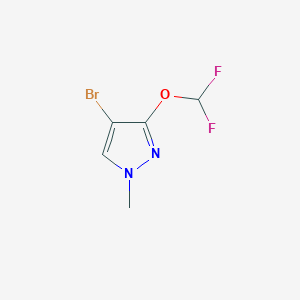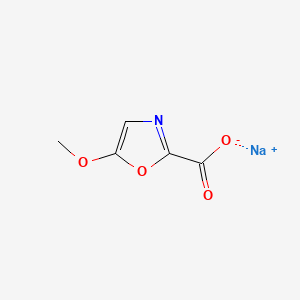
Neuroinflammatory-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neuroinflammatory-IN-1 is a compound known for its significant role in modulating neuroinflammation. Neuroinflammation is a critical process involved in various neurological disorders, including Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis. The compound has garnered attention due to its potential therapeutic applications in mitigating neuroinflammatory responses and its ability to target specific molecular pathways involved in neurodegeneration .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Neuroinflammatory-IN-1 involves multiple steps, including the formation of key intermediates through specific reaction conditions. The synthetic route typically starts with the preparation of a precursor molecule, followed by a series of chemical reactions such as nucleophilic substitution, oxidation, and cyclization. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance production rates and reduce costs. Quality control measures, including chromatography and spectroscopy, are implemented to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: Neuroinflammatory-IN-1 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to achieve desired chemical properties.
Substitution: Replacement of functional groups with other substituents to modify the compound’s activity.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its pharmacological properties and bioavailability .
Scientific Research Applications
Neuroinflammatory-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in modulating cellular signaling pathways and gene expression related to inflammation.
Medicine: Explored as a potential therapeutic agent for treating neuroinflammatory and neurodegenerative diseases.
Industry: Utilized in the development of diagnostic tools and assays for detecting neuroinflammatory markers
Mechanism of Action
Neuroinflammatory-IN-1 exerts its effects by targeting specific molecular pathways involved in neuroinflammation. The compound interacts with key receptors and enzymes, such as interleukin-1 receptor and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). By modulating these pathways, this compound reduces the production of pro-inflammatory cytokines and inhibits the activation of microglia and astrocytes, thereby mitigating neuroinflammatory responses .
Comparison with Similar Compounds
Interleukin-1 Receptor Antagonist (IL-1Ra): A naturally occurring inhibitor of interleukin-1 signaling.
NLRP3 Inflammasome Inhibitors: Compounds that inhibit the activation of the NLRP3 inflammasome, a key player in neuroinflammation.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Commonly used to reduce inflammation but with different mechanisms of action
Uniqueness: Neuroinflammatory-IN-1 is unique due to its specific targeting of neuroinflammatory pathways and its potential to modulate multiple signaling cascades involved in neurodegeneration. Unlike other compounds, it offers a more targeted approach with potentially fewer side effects .
Properties
Molecular Formula |
C24H30O4 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
7-[(2E,6E)-3,7,11-trimethyl-10-oxododeca-2,6-dienoxy]chromen-2-one |
InChI |
InChI=1S/C24H30O4/c1-17(2)22(25)12-8-18(3)6-5-7-19(4)14-15-27-21-11-9-20-10-13-24(26)28-23(20)16-21/h6,9-11,13-14,16-17H,5,7-8,12,15H2,1-4H3/b18-6+,19-14+ |
InChI Key |
FOLRRJWXMGCSSH-BGOJXZSCSA-N |
Isomeric SMILES |
CC(C)C(=O)CC/C(=C/CC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)/C |
Canonical SMILES |
CC(C)C(=O)CCC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


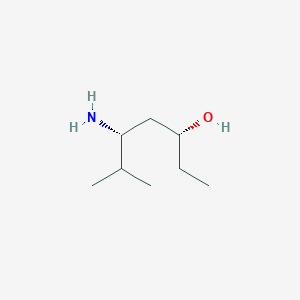
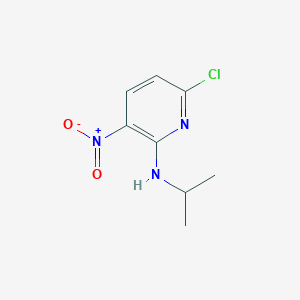
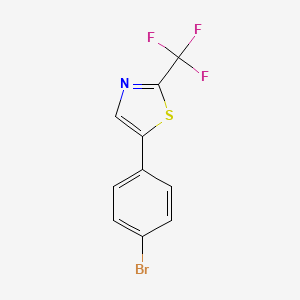
![3-[[(2-Hydroxyethyl)amino]methyl]-6,8-dimethyl-2(1H)-quinolinone](/img/structure/B13915463.png)
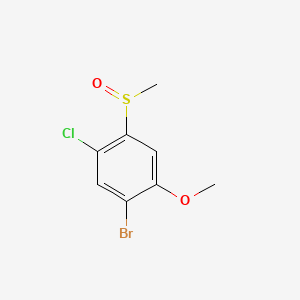
![5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole](/img/structure/B13915476.png)
![(17R)-1,2-dideuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13915486.png)

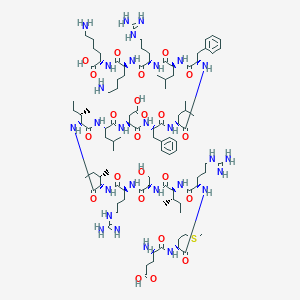
![2-(2'-Chloro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid](/img/structure/B13915499.png)
![N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B13915500.png)
